



Application Notes: (1R,3S)-RSL3 in Neuroblastoma Cell Lines

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Compound of Interest		
Compound Name:	(1R,3S)-RSL3	
Cat. No.:	B12386372	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,3S)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides.[1][2] By inactivating GPX4, (1R,3S)-RSL3 induces a form of iron-dependent regulated cell death known as ferroptosis.[3][4] This process is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[5] Given the metabolic vulnerabilities of many cancer types, inducing ferroptosis has emerged as a promising anti-cancer strategy. These notes provide a detailed overview of the application of (1R,3S)-RSL3 in neuroblastoma cell lines, summarizing key findings and providing standardized protocols for research.

Mechanism of Action in Neuroblastoma

The primary mechanism of **(1R,3S)-RSL3** is the direct inhibition of GPX4.[2] In neuroblastoma cells, this initiates a cascade of events leading to ferroptotic cell death.

In the SH-SY5Y human neuroblastoma cell line, the pathway has been further elucidated. Inhibition of GPX4 by RSL3 leads to the activation of IP3R (Inositol 1,4,5-trisphosphate receptor) channels on the endoplasmic reticulum (ER).[4][5] This triggers the release of calcium (Ca2+) from the ER into the cytoplasm. The elevated cytoplasmic Ca2+ is subsequently taken up by mitochondria, leading to a significant increase in mitochondrial Ca2+ levels.[5] This overload stimulates the production of ROS, which in turn promotes massive lipid peroxidation



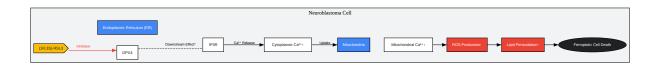




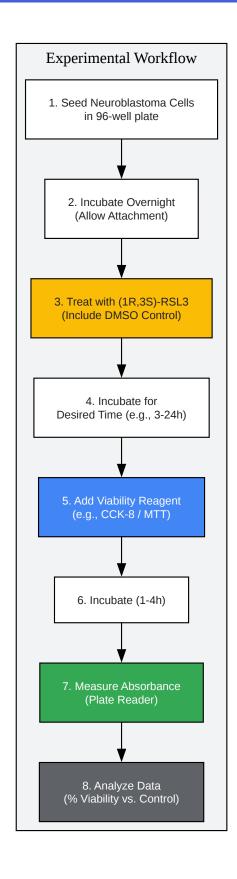
and culminates in cell death.[5][6] This creates a noxious positive feedback cycle, amplifying the ferroptotic effect.[4][5]

Furthermore, studies on the mouse neuroblastoma cell line N2A suggest that sensitivity to RSL3-induced ferroptosis can be influenced by the expression levels of ferritin heavy chain 1 (Fth). N2A cells, which have lower Fth expression compared to normal neural stem cells, are hypersensitive to ferroptosis inducers like RSL3.[7]









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